Carmine

Description

Coloring matter from the insect Coccus cacti L. It is used in foods, pharmaceuticals, toiletries, etc., as a dye, and also has use as a microscopic stain and biological marker.

Structure

3D Structure

Properties

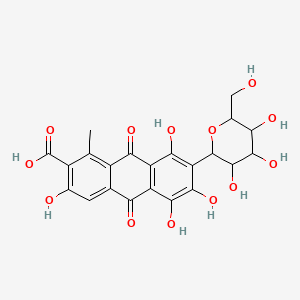

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859613 |

Source

|

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid |

Source

|

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.3 mg/mL at 25 °C |

Source

|

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4 |

Source

|

| Record name | Carmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochineal (dye) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cochineal (dye) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C |

Source

|

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Carminic Acid

Introduction

Carminic acid is a naturally occurring red pigment belonging to the anthraquinone (B42736) class of compounds. It is the primary colorant extracted from the female cochineal insect, Dactylopius coccus, which is native to the tropical and subtropical regions of South America and Mexico. For centuries, this vibrant and stable dye has been used in textiles, cosmetics, and as a food colorant. In the European Union, it is designated as E120. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and analytical protocols for carminic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

Carminic acid is a complex molecule characterized by a central anthraquinone core linked to a glucose sugar moiety.[1] This C-glycosidic linkage, where the sugar is directly attached to the anthraquinone ring via a carbon-carbon bond, distinguishes it from the more common O-glycosides.

The core structure is a 9,10-anthraquinone-2-carboxylic acid, which is further substituted with a methyl group, four hydroxyl groups, and the aforementioned glucopyranose unit.[2] The stereochemistry of the sugar has been confirmed to be the β-D-glucopyranosyl anomer.[2]

-

IUPAC Name : 7-β-D-Glucopyranosyl-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid[1]

-

Systematic IUPAC Name : 3,5,6,8-Tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9,10-dihydroanthracene-2-carboxylic acid

-

Molecular Formula : C₂₂H₂₀O₁₃[2]

-

CAS Number : 1260-17-9

Caption: 2D chemical structure of carminic acid.

Physicochemical and Spectroscopic Properties

Carminic acid presents as a dark purplish-brown mass or a bright red to dark red powder. It does not have a distinct melting point, but it darkens and decomposes at temperatures around 120-136°C. Its solubility is a key factor in its extraction and application, being soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents such as benzene (B151609) and chloroform.

Quantitative Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 492.39 g/mol | [2] |

| Appearance | Red crystals; bright red to dark purple powder | [2] |

| Melting Point | 136 °C (decomposes) | [2] |

| Water Solubility | ~1.3 g/L at 25 °C | |

| Solubility | Soluble in ethanol, concentrated H₂SO₄, and alkaline solutions. | |

| Insolubility | Insoluble in ether, benzene, chloroform, and petroleum ether. | |

| pKa values | 3.39, 5.78, 8.35, 10.27, 11.51 |

Spectroscopic Data

The extensive conjugated system of the anthraquinone core is responsible for the characteristic red color of carminic acid. Its UV-Visible absorption spectrum is pH-dependent, shifting from orange in acidic solutions to violet in basic conditions.

| Spectroscopic Data | Value | Reference(s) |

| UV-Vis λmax (in H₂O) | 500 nm | |

| UV-Vis λmax (in 0.02N HCl) | 490-500 nm | |

| UV-Vis λmax (in 0.0001N NaOH) | 540 nm | |

| ¹H NMR (Anomeric Proton, H-1') | δ 5.26 (d, J = 7.6 Hz) | |

| ¹³C NMR (Anomeric Carbon, C-1') | δ 101.1 ppm | |

| Key IR Peaks (cm⁻¹) | 3302 (carboxyl), 2933 (sugar), 1708, 1693 (carbonyls), 1616, 1568, 1273 (anthraquinone) |

Note: For a complete assignment of ¹H and ¹³C NMR spectra, refer to Schmitt et al. (1984), Org. Magn. Reson.

Biosynthesis of Carminic Acid

Carminic acid is a polyketide secondary metabolite. Its biosynthesis is understood to occur in three main stages, originating from a polyketide pathway rather than the shikimate pathway.

-

Initiation : The process begins with the loading of acetyl-CoA and malonyl-CoA onto an acyl carrier protein (ACP) to form acetyl-ACP and malonyl-ACP.

-

Elongation : A ketoacyl synthase/chain length factor heterodimer catalyzes the repeated decarboxylative condensation of the growing polyketide chain with six more malonyl-ACP units. This results in the formation of an octaketide.

-

Cyclization and Functionalization : A cyclase enzyme catalyzes an aldol-like cyclization of the octaketide to form flavokermesic acid anthrone (B1665570) (FKA). FKA then undergoes a series of enzymatic modifications, including two hydroxylation steps catalyzed by P450 monooxygenases to form flavokermesic acid and subsequently kermesic acid. The final step is the C-glycosylation of kermesic acid by a UDP-glucose dependent glucosyltransferase, which attaches the glucose moiety to form carminic acid.

Caption: Proposed biosynthetic pathway of carminic acid.

Experimental Protocols

Extraction and Purification of Carminic Acid from Cochineal

This protocol describes a conventional method for the extraction of carminic acid from dried cochineal insects.

Materials:

-

Dried and ground cochineal insects

-

Distilled water

-

Heating mantle or water bath

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Stirring plate and stir bar

Procedure:

-

Weigh a desired amount of dried, ground cochineal.

-

Add distilled water to the cochineal powder in a flask at a solid-to-liquid ratio of 1:20 (g/mL).

-

Heat the mixture to boiling while stirring continuously.

-

Maintain the boil for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to separate the aqueous extract from the solid insect residue. The resulting filtrate is the crude carminic acid extract.

-

For purification, the crude extract can be further processed through techniques such as solid-phase extraction (SPE) using a polyamide or C18 cartridge to remove impurities.

HPLC Analysis of Carminic Acid

This protocol outlines a method for the quantitative analysis of carminic acid in a sample using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a photodiode array (PDA) or UV detector

-

Reversed-phase C18 column (e.g., LiChroCART RP-18)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Carminic acid standard

-

Sample containing carminic acid

-

Syringe filters (0.45 µm)

Procedure:

1. Sample Preparation:

- Low Protein Samples (e.g., beverages): Simply filter the sample through a 0.45 µm syringe filter before injection.

- High Protein Samples (e.g., yogurt):

- To 1 g of the sample, add 1 mL of 8 M NH₄OH and let it stand for 5 minutes.

- Adjust the pH to 2 with 6 M HCl.

- Centrifuge the mixture to precipitate the proteins.

- Filter the supernatant through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. A typical gradient might start at 10% acetonitrile and increase to 50% over 20 minutes.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: 494 nm for quantification. A PDA detector can be used to scan from 200-600 nm for peak purity analysis.

- Injection Volume: 20 µL

3. Quantification:

- Prepare a calibration curve using a series of known concentrations of the carminic acid standard.

- Inject the prepared sample and integrate the peak area corresponding to carminic acid.

- Calculate the concentration of carminic acid in the sample by comparing its peak area to the calibration curve.

Conclusion

Carminic acid remains a significant natural colorant with a rich history and diverse applications. Its complex chemical structure, centered around a C-glycosidic anthraquinone, imparts its unique color and stability. Understanding its physicochemical properties, biosynthetic pathway, and analytical methodologies is crucial for its effective use in research, food technology, and drug development. The protocols provided in this guide offer a foundation for the extraction, purification, and quantification of this important natural product.

References

The Enduring Legacy of a Beetle: A Technical History of Carmine in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history of carmine (B74029) as a biological stain, from its pre-microscopy origins to its crucial role in the development of histology and cytology. We delve into the chemical principles, provide detailed experimental protocols for key historical methods, and present quantitative data to offer a comprehensive resource for understanding this classic staining technique.

From Ancient Dye to Microscopic Revelation: A Brief History of Carmine

Carmine, a vibrant red pigment with a rich history, predates its scientific application by centuries. Derived from carminic acid, which is extracted from the cochineal insect (Dactylopius coccus), it was used as a textile dye by the ancient Aztecs and Mayans.[1] Its introduction to Europe in the 16th century made it a highly prized commodity for its brilliant and stable color.[2]

The journey of carmine from a dye for fabrics to a tool for scientific discovery began in the 18th century. The English botanist John Hill is credited with being one of the first to use carmine for staining botanical specimens in the 1770s.[3] However, it was in the mid-19th century, with the burgeoning field of microscopy, that carmine's true potential as a biological stain was realized. Early pioneers in histology, including H.R. Goeppert, F. Cohn, and A. Corti, began experimenting with carmine to visualize cellular structures.[4] Theodor Hartig is often credited with the discovery of the tissue staining process with carmine in 1854.[4]

The latter half of the 19th century saw the development of specific and reliable carmine staining methods that became indispensable in research laboratories. These techniques, developed by figures such as Wilhelm von Waldeyer, Joseph von Gerlach, Hermann Grenacher, and Paul Mayer, allowed for the differential staining of cellular components, particularly the nucleus, paving the way for significant advances in our understanding of cell biology and pathology.

The Chemistry of a Classic Stain: How Carmine Works

The staining properties of carmine are attributed to its primary component, carminic acid. Carminic acid itself is not a direct stain; it requires a mordant, typically an aluminum salt, to form a colored complex, or "lake," which then binds to tissue components.[5] Carmine is, therefore, a semi-synthetic dye, a complex of aluminum and the natural dye cochineal.[6]

The precise mechanism of staining depends on the specific formulation and the target tissue component:

-

Nuclear Staining: In acidic solutions, the aluminum-carminic acid complex is positively charged and binds ionically to the negatively charged phosphate (B84403) groups of the DNA in the cell nucleus. This results in the characteristic red or pink staining of chromatin.

-

Glycogen (B147801) Staining: In the case of Best's carmine, the staining of glycogen is thought to be due to hydrogen bonding between the hydroxyl groups of the glycogen polymer and the carmine complex.[7]

-

Mucin Staining: The staining of acidic mucins is also an ionic interaction, where the cationic carmine lake binds to the anionic carboxyl and sulfate (B86663) groups of the mucopolysaccharides.[5]

The variability in carmine staining results, a frequent complaint throughout its history, can be attributed to inconsistencies in the quality of the cochineal extract, the manufacturing process of carmine, and the precise formulation of the staining solution.[6]

Key Historical Carmine Staining Protocols

The following sections provide detailed methodologies for three of the most influential historical carmine staining techniques. These protocols are based on modern interpretations of the original methods, providing a practical guide for contemporary researchers interested in these classic techniques.

Grenacher's Borax (B76245) Carmine (c. 1879)

Developed by Hermann Grenacher, borax carmine was a popular and versatile stain for whole mounts and sections, providing a deep and diffuse red stain to nuclei and cytoplasm.

Experimental Protocol: Grenacher's Borax Carmine

| Reagent | Quantitative Data |

| Carmine | 2.5 g |

| Borax (Sodium Borate) | 5.0 g |

| Distilled Water | 100 ml |

| 70% Alcohol | 100 ml |

Procedure:

-

Dissolve the borax in distilled water, heating gently if necessary.

-

Add the carmine powder to the borax solution and boil for 30 minutes.

-

Allow the solution to cool and then add the 70% alcohol.

-

Let the solution stand for several days to a week to "ripen."

-

Filter the solution before use.

-

Stain tissues for 15-30 minutes, or longer for whole mounts.

-

Differentiate in acid alcohol (e.g., 0.5% HCl in 70% alcohol) until the desired staining intensity is achieved.

-

Wash thoroughly in 70% alcohol to stop the differentiation.

-

Dehydrate, clear, and mount.

Mayer's Carmalum (c. 1891)

Paul Mayer, a prominent figure in the development of histological techniques, introduced carmalum as a progressive nuclear stain. It offered a more selective and precise staining of chromatin compared to the more diffuse staining of borax carmine.

Experimental Protocol: Mayer's Carmalum

| Reagent | Quantitative Data |

| Carminic Acid | 1.0 g |

| Alum (Potassium Aluminum Sulfate) | 10.0 g |

| Distilled Water | 200 ml |

| Salicylic (B10762653) Acid (preservative) | 0.2 g |

Procedure:

-

Dissolve the alum in distilled water, using heat to facilitate dissolution.

-

Add the carminic acid and salicylic acid to the hot alum solution.

-

Boil the solution for 5-10 minutes.

-

Allow the solution to cool and then filter. The solution is ready for immediate use.

-

Stain sections for 5-15 minutes.

-

Wash in distilled water.

-

Dehydrate, clear, and mount.

Best's Carmine for Glycogen (1906)

Developed by Friedrich Best, this method became a cornerstone for the histochemical demonstration of glycogen. Its specificity allowed for the visualization of glycogen stores in various tissues, proving invaluable in metabolic and pathological studies.

Experimental Protocol: Best's Carmine for Glycogen

| Reagent | Quantitative Data (Stock Solution) |

| Carmine | 2.0 g |

| Potassium Carbonate | 1.0 g |

| Potassium Chloride | 5.0 g |

| Distilled Water | 60 ml |

| Ammonia (28%) | 20 ml |

| Reagent | Quantitative Data (Working Solution) |

| Stock Solution | 10 ml |

| Ammonia (28%) | 15 ml |

| Methanol | 15 ml |

Procedure:

-

Prepare the Stock Solution: Boil the carmine, potassium carbonate, and potassium chloride in distilled water for 5 minutes. Cool and add the ammonia. This solution is stable for several months.

-

Prepare the Working Solution: Mix the stock solution, ammonia, and methanol. This solution should be prepared fresh.

-

Bring paraffin (B1166041) sections to water.

-

Stain in the working carmine solution for 20-30 minutes.

-

Rinse quickly in a differentiating solution (e.g., 80% ethanol).

-

Wash in 95% alcohol.

-

Dehydrate in absolute alcohol, clear, and mount.

Visualizing the Legacy: Diagrams and Workflows

To better understand the historical development and the scientific principles of carmine staining, the following diagrams are provided.

Caption: A timeline illustrating the key milestones in the history of carmine as a biological stain.

Caption: The chemical principle of carmine staining, showing the formation of the carmine lake and its ionic binding to tissue.

Caption: A typical experimental workflow for Best's carmine staining of glycogen.

The Enduring Relevance of a Classic

While modern histology has seen the advent of a vast array of synthetic dyes and sophisticated techniques like immunohistochemistry and in situ hybridization, the principles established by the early pioneers of carmine staining remain fundamental. The concepts of mordanting, differential staining, and histochemistry all have their roots in the early experiments with this natural dye. Understanding the history and the technical intricacies of carmine staining provides valuable context for contemporary researchers and highlights the enduring legacy of this humble insect-derived pigment in the annals of scientific discovery.

References

- 1. dokumen.pub [dokumen.pub]

- 2. dokumen.pub [dokumen.pub]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Buy BORAX CARMINE (GRENACHER) at Attractive Prices- Laboratory-Grade Staining Compound [abchemicalindustries.com]

- 5. Borax Carmine (Grenacher’s), Alcoholic Stain [himedialabs.com]

- 6. rokchem.co.uk [rokchem.co.uk]

- 7. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

A Technical Guide to the Source and Extraction of Carmine Dye

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of carmine (B74029) dye, detailing its biological source, the chemistry of its principal colorant, carminic acid, and the technical processes for its extraction and conversion into the stable carmine lake pigment.

Source and Chemical Nature

Carmine dye is a brilliant red pigment derived from carminic acid.[1] The primary natural source of carminic acid is the female cochineal insect, Dactylopius coccus, a sessile parasite that lives on cacti of the Opuntia genus.[2][3][4] The insects produce this anthraquinone (B42736) glycoside as a defense mechanism against predators.[3][5] The dried bodies of the female insects contain a high concentration of carminic acid, typically ranging from 17-24% of their weight.[3]

Chemically, carminic acid (C₂₂H₂₀O₁₃) consists of an anthraquinone core linked to a glucose unit.[5][6] The final carmine pigment is not the acid itself but an insoluble metal complex, or "lake," formed by precipitating carminic acid with aluminum and calcium salts.[1][3][6][7] This process enhances the stability of the colorant for use in various applications, including pharmaceuticals, cosmetics, and food.[8][9]

Quantitative Data

The efficiency and yield of carmine production are influenced by the quality of the raw material and the extraction methodology. The following tables summarize key quantitative data from various studies.

Table 1: Raw Material Composition & Product Conversion

| Parameter | Value | Reference |

| Carminic Acid Content in Dried Cochineal | 17–24% by weight | [3] |

| Carminic Acid in Commercial Carmine Lake | 50–65% by weight | [8] |

| Dried Cochineal to Carmine Ratio (approx.) | 3 to 4.5 kg for 1 kg of Carmine | [8] |

| Insects required for 1 kg of Cochineal Dye | >150,000 | [4] |

Table 2: Comparison of Carminic Acid Extraction Methodologies

| Extraction Method | Key Parameters | Extract Yield (%) | Efficiency (mg/min) | Reference |

| Conventional (Aqueous) | Boiling water, 30 min | 31.9 ± 3.4 | 10.6 | [9][10] |

| Ultrasound-Assisted (UAE) | 67.34 °C, 20 mL solvent, 15 min | 49.2 ± 3.25 | 31.3 | [9][10][11] |

| Microwave-Assisted (MAE) | 60 °C, 15 min, 1:20 g/mL ratio | 40.89 ± 2.96 | 27.3 | [9][10][11] |

| IDRC Improved Process | Boiling, filtration, precipitation | 23% (of 62% pure carmine) | Not Reported | [8][10] |

Experimental Protocols

The following sections detail the methodologies for the extraction of carminic acid and its subsequent precipitation to form carmine lake.

This traditional method involves the hot water extraction of the colorant from the dried insects.

-

Preparation : Dried female cochineal insects are ground into a fine powder to increase the surface area for extraction.

-

Extraction : The ground cochineal is added to an alkaline water solution (e.g., containing sodium carbonate at pH 9) in a stainless steel reactor at a loading rate of 20-25 g/L.[8] The mixture is heated to 95-100°C and boiled for 15 to 30 minutes with vigorous mechanical stirring.[8][10]

-

Filtration : After boiling, the mixture is allowed to cool. A flocculant may be added to aid in the separation of solid residues.[8] The solution is then filtered through a fine mesh (e.g., 120 mesh) to separate the aqueous extract containing carminic acid from the insoluble insect debris.[2][8] The resulting filtrate is the crude carminic acid extract.

This protocol describes the conversion of the crude carminic acid extract into the stable carmine pigment.[10]

-

Solution Preparation : The filtered carminic acid solution is maintained at a high temperature (85-100°C).[7][8]

-

pH Adjustment : The pH of the hot solution is adjusted to between 5.0 and 5.5 by adding an acid, such as citric acid.[8]

-

Precipitation : A solution of aluminum salt (e.g., alum - aluminum potassium sulfate) and a solution of calcium salt (e.g., calcium chloride) are added to the pH-adjusted extract.[7][8][12][13] The mixture is boiled for an additional 15-20 minutes.[8] During this time, the carminic acid chelates with the metal ions and precipitates out of the solution as the insoluble aluminum/calcium carmine lake.[7][8]

-

Separation and Washing : The mixture is allowed to settle for 1-2 hours, after which the supernatant is decanted.[8] The carmine precipitate is collected, typically via centrifugation, and washed with deionized water to remove residual soluble impurities.[8][10]

-

Drying and Milling : The washed carmine is sterilized (e.g., at 120°C) and then dried under a partial vacuum at 40-70°C to achieve a low moisture content (<3%).[8] The dried pigment may then be milled to meet specific particle size requirements.[8]

Visualized Workflows and Chemistry

The following diagrams illustrate the extraction process and the underlying chemical transformation.

Caption: Industrial workflow for carmine dye production.

Caption: Chemical transformation of carminic acid to carmine.

References

- 1. Carmine - Wikipedia [en.wikipedia.org]

- 2. imbarex.com [imbarex.com]

- 3. Cochineal - Wikipedia [en.wikipedia.org]

- 4. cic.cn.umich.mx [cic.cn.umich.mx]

- 5. Carminic acid - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. US8021440B2 - Method for the preparation of a carminic acid lake - Google Patents [patents.google.com]

- 8. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 9. Cochineal (Dactylopius coccus Costa) Pigment Extraction Assisted by Ultrasound and Microwave Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. imbarex.com [imbarex.com]

- 13. Carmine | Natural Dye, Cochineal, Insect Dye | Britannica [britannica.com]

Carmine: A Technical Guide to its Application in Visualizing Cellular Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmine (B74029), a vibrant red dye with a rich history in histology, continues to be a valuable tool for the visualization of specific cellular components.[1] Derived from the cochineal insect (Dactylopius coccus cacti), its primary coloring agent is carminic acid.[1][2] Carmine is rarely used as a simple dye; instead, it is most effective when complexed with a mordant, such as aluminum or iron salts, to form a "lake" that facilitates binding to tissue components.[1][2][3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of carmine in modern cell biology and histopathology.

The versatility of carmine allows for the selective staining of various cellular structures, including nuclei, chromosomes, glycogen (B147801), and mucins, depending on the specific formulation and procedure employed.[5][6][7] Its application can range from routine histological examinations to more specialized cytogenetic analyses. This document will detail the mechanisms of action, provide standardized protocols, and present quantitative data to enable researchers to effectively integrate carmine staining into their experimental workflows.

Principles of Carmine Staining

The staining mechanism of carmine is contingent upon the target cellular structure. The carminic acid molecule, with its multiple hydroxyl and carboxyl groups, readily forms coordination complexes with metal ions (mordants). These positively charged complexes then interact with negatively charged tissue components.

The specificity of carmine staining is achieved through different chemical interactions:

-

Nuclear and Chromosome Staining: The staining of nuclei and chromosomes is primarily achieved through coordination bonds between the carmine-mordant complex and the phosphate (B84403) groups of DNA.[5][6] Hydrogen bonding may also play a supplementary role in this interaction.[5][6]

-

Glycogen Staining: Best's carmine method is a classic technique for the demonstration of glycogen.[8][9][10] The staining mechanism is attributed to hydrogen bonding between the hydroxyl groups of the glycogen polymer and the carmine complex.[5][6][11]

-

Mucin Staining: Acidic mucins, which are rich in carboxyl and sulfate (B86663) groups, are stained via ionic interactions with the positively charged carmine-aluminum complex.[5][12] The formation of unique polymeric carmine molecules in the presence of aluminum chloride is thought to contribute to the specificity for these substances.[5][6][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining results. The following sections provide step-by-step protocols for several common carmine staining techniques.

General Tissue Preparation

For most carmine staining protocols, proper tissue fixation and processing are paramount.

-

Fixation: Tissues are typically fixed in 10% neutral buffered formalin.[4][8] For optimal glycogen preservation, an alcoholic fixative may be preferred in critical applications.[8]

-

Processing: Following fixation, tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin (B1166041) wax.[3][4]

-

Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 4-6 µm.[4]

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a descending series of alcohols to water before staining.[3][8]

Acetocarmine Staining for Chromosomes

Acetocarmine is a widely used stain for the visualization of chromosomes in squashed preparations of cells undergoing mitosis or meiosis.[14]

Reagent Preparation: 1% Acetocarmine Solution [14]

| Reagent | Quantity |

| Carmine Powder | 10 g |

| 45% Glacial Acetic Acid | 1 L |

| Ferric Chloride (10% solution) | 5 mL (optional, for intensified staining) |

Protocol: [14]

-

Dissolve 10 g of carmine in 1 L of 45% glacial acetic acid.

-

Add boiling chips and reflux for 24 hours.

-

Filter the solution into dark bottles and store at 4°C.

-

For intensified staining, add 5 mL of 10% ferric chloride solution per 100 mL of acetocarmine.

-

Immerse freshly fixed material in the 1% acetocarmine solution for at least 30 minutes.

-

Proceed with the chromosome squash technique.

Best's Carmine Staining for Glycogen

This method is highly specific for glycogen, staining it a bright red.[9][10]

Reagent Preparation: Best's Carmine Stock Solution [3][4]

| Reagent | Quantity |

| Carmine | 2 g |

| Potassium Carbonate | 1 g |

| Potassium Chloride | 5 g |

| Distilled Water | 60 mL |

| Ammonia | 20 g |

-

In a large flask, dissolve carmine, potassium carbonate, and potassium chloride in distilled water.

-

Gently boil for 5-15 minutes, being cautious of foaming. The color will change to a dark red.

-

Cool the solution and add ammonia.

-

Store in a tightly sealed dark bottle at 4°C. The solution is stable for several months.

Working Solution Preparation: [4][15]

| Reagent | Quantity |

| Stock Solution | 15-20 mL |

| Ammonia | 12.5-30 mL |

| Methanol (B129727) | 12.5-30 mL |

-

Bring sections to water.

-

Stain nuclei with an alum hematoxylin (B73222) solution.

-

Rinse with distilled water.

-

Stain with the carmine working solution for 5-15 minutes (older stock solutions may require longer staining times).

-

Differentiate in a solution of methanol and ethanol until glycogen granules are distinct.

-

Dehydrate, clear, and mount.

Quantitative Analysis

While carmine staining is predominantly qualitative, quantitative applications have been developed. A colorimetric method for in vitro cell density quantitation has been described, demonstrating a linear relationship between cell number and absorbance of extracted carmine stain.[16]

Quantitative Cell Density Assay [16]

| Parameter | Value |

| Cell Density Range | 5 x 10³ to 5 x 10⁵ cells |

| Staining Solution | 0.4% alcoholic-HCl carmine |

| Elution Solution | 0.01 M NaOH |

| Spectrophotometric Measurement | 531 nm |

This method provides a reliable alternative to direct cell counting for assessing cell proliferation and cytotoxicity in various cell lines, including fibroblasts and epithelial cells.[16]

Visualization of Workflows and Pathways

Logical Flow of Carmine Staining

Caption: General experimental workflow for carmine staining of tissue sections.

Mechanism of Differential Staining

Caption: Simplified diagram of carmine's differential staining mechanisms.

Conclusion

Carmine remains a robust and specific stain for various cellular components, offering clear visualization of nuclei, glycogen, and mucins. Its continued relevance in histology and cell biology is a testament to its efficacy when appropriate protocols are meticulously followed. Understanding the chemical principles behind carmine staining allows for its intelligent application and troubleshooting. The provided protocols and data serve as a comprehensive resource for researchers aiming to leverage this classic histological technique in their studies. However, users should be aware of the potential for batch-to-batch variability in carmine dyes and the impact of preparation methods on staining outcomes.[5][6][7][13] Careful validation and standardization of protocols within each laboratory are therefore essential for achieving consistent and reliable results.

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. stainsfile.com [stainsfile.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biognost.com [biognost.com]

- 5. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The history, chemistry and modes of action of carmine and related dyes | Semantic Scholar [semanticscholar.org]

- 8. stainsfile.com [stainsfile.com]

- 9. shutterstock.com [shutterstock.com]

- 10. columbia.edu [columbia.edu]

- 11. The staining of glycogen with Best's Carmine and similar hydrogen bonding dyes. A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Southgate's Mucicarmine Staining Protocol - IHC WORLD [ihcworld.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ACETOCARMINE STAINING [k-state.edu]

- 15. researchgate.net [researchgate.net]

- 16. Colorimetric quantitation of in vitro cell density using carmine, a chromosome-specific stain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemical Bond: An In-depth Technical Guide to Carmine-Mordant Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the intricate molecular interactions between carmine (B74029), a vibrant natural dye, and various mordants. Understanding these interactions is pivotal not only for the historical and industrial applications of this colorant but also for its emerging roles in biomedical research and drug development. Herein, we provide a comprehensive overview of the core chemistry, quantitative data, detailed experimental protocols, and the biological significance of carmine and its derivatives.

The Chemistry of Carmine and Mordant Complexation

Carmine is a bright-red pigment derived from the aluminum complex of carminic acid.[1] Carminic acid (C₂₂H₂₀O₁₃) is an anthraquinone (B42736) derivative extracted from the female cochineal insect, Dactylopius coccus.[2][3] The vibrant and lasting color of carmine is not inherent to carminic acid alone but is the result of its chelation with metal ions, a process facilitated by mordants.

Mordants are substances that form a coordination complex with the dye, which then attaches to the substrate, such as a textile fiber or a biological tissue.[4] In the case of carmine, metal salts, particularly aluminum salts (alum), are the most common mordants used to precipitate the pigment known as "carmine lake" or "crimson lake".[1][5]

The core of the carmine-mordant interaction lies in the ability of carminic acid to act as a bidentate ligand. It coordinates with metal ions through its carboxyl and ortho-hydroxy groups, forming stable chelate rings.[6] The stability of these complexes is dependent on the specific metal ion used, which in turn influences the final color of the pigment.[6] While aluminum is traditionally used to produce the classic red carmine, other metal ions like iron, copper, and tin can produce a range of colors from purple to scarlet.[7][8]

Caption: Chemical interaction of carminic acid and a metal mordant.

Quantitative Data on Carmine-Mordant Interactions

The interaction between carminic acid and metal ions can be quantified through various parameters, including dissociation constants, stability constants, and colorimetric measurements. This data is crucial for predicting the behavior of these complexes in different chemical environments.

Table 1: Physicochemical Properties of Carminic Acid

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀O₁₃ | [2] |

| Molecular Weight | 492.4 g/mol | [2] |

| Absorption Maximum (λmax) | 495-500 nm | [2] |

| Dissociation Constants (pKa) | [6] | |

| pKa1 | 3.39 | [6] |

| pKa2 | 5.78 | [6] |

| pKa3 | 8.35 | [6] |

| pKa4 | 10.27 | [6] |

| pKa5 | 11.51 | [6] |

Table 2: Stability Constants of Carminic Acid-Metal Complexes

The stability of the complexes formed between carminic acid and various divalent metal ions has been determined potentiometrically. The stability follows the order: Cu(II) > Zn(II) > Ni(II) > Co(II) > Hg(II).[6]

| Metal Ion | Log β (Stability Constant) | Reference |

| Cu(II) | - | [6] |

| Zn(II) | - | [6] |

| Ni(II) | - | [6] |

| Co(II) | - | [6] |

| Hg(II) | - | [6] |

Note: Specific log β values were not provided in the abstract, but the stability order was stated.

Table 3: Color Strength (K/S) of Cochineal-Dyed Wool with Different Mordants

Color strength (K/S) is a measure of the intensity of the color on a dyed substrate. Higher K/S values indicate a stronger color.

| Mordant Combination | K/S Value | Reference |

| Control (No Mordant) | 5.87 | [7] |

| Acetic Acid (AA) | 7.05 | [7] |

| Oxalic Acid (OA) | 6.58 | [7] |

| FeSO₄ / AA | 13.29 | [7] |

Experimental Protocols

Precise and reproducible experimental protocols are essential for studying carmine-mordant interactions. The following sections detail methodologies for dye extraction, mordanting, and analysis.

Extraction of Carminic Acid from Cochineal

This protocol describes a general method for extracting carminic acid from dried cochineal insects.

-

Preparation: Weigh a desired amount of dried cochineal insects and grind them into a fine powder.

-

Extraction: Boil the powdered insects in an aqueous solution of ammonia (B1221849) or sodium carbonate.[1] The alkaline conditions facilitate the extraction of carminic acid.

-

Filtration: After boiling, separate the insoluble insect matter from the colored extract through filtration.[5]

-

Acidification: The resulting solution contains carminic acid in its salt form. Further purification can be achieved through acidification to precipitate the carminic acid.

Preparation of Carmine Lake (Mordanting)

This protocol outlines the procedure for creating the carmine pigment through mordanting.

-

Mordant Preparation: Prepare an aqueous solution of the desired metal salt mordant (e.g., aluminum sulfate).

-

Precipitation: Add the mordant solution to the carminic acid extract. This will cause the formation of a precipitate, which is the carmine lake.[1]

-

Modification (Optional): Additives such as citric acid, borax, or gelatin can be introduced to modify the precipitation process and the properties of the final pigment.[1] For shades of purple, lime can be added to the alum.[1]

-

Isolation: Collect the precipitate by filtration and dry it to obtain the carmine pigment.

Standard Operating Protocol for Dyeing and Color Evaluation

This protocol provides a standardized method for dyeing textile fibers and evaluating the color.[9]

-

Pre-treatment of Fiber:

-

Weigh the dry fiber sample.

-

Soak the fiber in warm water (approximately 40°C) for 30 minutes to ensure uniform wetting.[9]

-

-

Mordanting:

-

Prepare a mordant bath with a specific concentration of the chosen mordant (e.g., 12% weight of fiber for alum on wool).[10]

-

Immerse the wetted fiber in the mordant bath.

-

Heat the bath to a specified temperature (e.g., 82°C or 180°F) and maintain for one hour.[10]

-

Allow the fiber to cool in the mordant bath.

-

-

Dyeing:

-

Prepare a dyebath with a specific concentration of carmine dye.

-

Introduce the mordanted and rinsed fiber into the dyebath.

-

Heat the dyebath to a specified temperature (e.g., 82°C or 180°F) and maintain for 1.5 to 2 hours, stirring periodically.[10]

-

Allow the fiber to cool in the dyebath.

-

-

Rinsing and Drying:

-

Remove the dyed fiber and rinse with lukewarm water until the water runs clear.

-

Hang the fiber to dry.

-

-

Color Evaluation:

-

Measure the color of the dyed fiber using a UV-Vis spectrophotometer or a reflectance colorimeter to obtain CIE Lab* values.[9]

-

Calculate the color strength (K/S) from the reflectance values.

-

Caption: General experimental workflow for carmine dyeing and analysis.

Biological Activity and Signaling Pathways

Beyond its role as a colorant, carminic acid has garnered attention for its biological activities, positioning it as a molecule of interest in drug development.

Carminic acid has been shown to possess antioxidant properties, protecting DNA against radical-induced oxidation.[11] It can also suppress the genotoxic activities of several mutagens.[11] Furthermore, carminic acid has been identified as a potential therapeutic agent for metabolic stress-induced renal injury by restraining inflammation and oxidative stress.[11]

This protective effect is mediated through the regulation of key signaling pathways. Specifically, carminic acid has been found to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf-2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[11]

-

NF-κB Pathway: This pathway is a central regulator of inflammation. By inhibiting the NF-κB pathway, carminic acid can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

-

Nrf-2 Pathway: The Nrf-2 pathway is a critical regulator of the cellular antioxidant response. Carminic acid can activate the Nrf-2 pathway, leading to the expression of a battery of antioxidant and detoxification enzymes that protect cells from oxidative stress.

Additionally, carminic acid has been shown to be an effective DNA topoisomerase inhibitor, a mechanism that is relevant to anticancer activity.[11]

Caption: Modulation of Nrf-2 and NF-κB signaling pathways by carminic acid.

References

- 1. Carmine - Wikipedia [en.wikipedia.org]

- 2. stainsfile.com [stainsfile.com]

- 3. Carminic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. teaching640.makingandknowing.org [teaching640.makingandknowing.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Dyeing With Cochineal Extract — Shepherd Textiles [shepherdtextiles.com]

- 11. researchgate.net [researchgate.net]

Carminic Acid vs. Carmine for Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carminic acid, the vibrant red chromophore extracted from the cochineal insect (Dactylopius coccus), and its derivative, carmine (B74029), are historically significant natural dyes widely employed in histology and cytology. While often used interchangeably in name, they are chemically distinct entities with different preparation methods and potentially varied staining characteristics. This technical guide provides a comprehensive overview of carminic acid and carmine, detailing their chemical properties, staining mechanisms, and established experimental protocols. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions about the selection and application of these stains for reproducible and high-quality results. This guide presents quantitative data in structured tables, detailed experimental methodologies, and visual diagrams of chemical structures and staining workflows to facilitate a deeper understanding of their core differences and applications.

Chemical Distinction: From Carminic Acid to the Carmine Complex

The core of the staining properties lies with carminic acid, an anthraquinone (B42736) derivative linked to a glucose unit.[1] However, the commonly used stain, carmine, is a more complex molecule. Carmine is a "semi-synthetic" dye, specifically a coordination complex of carminic acid with aluminum and sometimes calcium ions.[2][3] This process of forming a metal-ion complex is known as "laking," and the resulting pigment is often referred to as a "lake."[4]

The formation of the carmine complex is crucial as it is believed to enhance the binding of the dye to tissue components.[5] The aluminum ion acts as a mordant, forming a bridge between the carminic acid molecule and the target substrate in the tissue. The precise structure of carmine has been a subject of study, with recent evidence suggesting a tetranuclear complex where aluminum and calcium ions are bridged by hydroxide (B78521) groups, and the carminic acid molecules chelate the aluminum ions.[6]

The purity and composition of commercial carmine preparations can vary significantly, which can lead to inconsistencies in staining results.[2][7] Quantitative analysis has shown that the amount of "available" carminic acid in commercial carmine samples can range from 18.8% to 43.0%.[8]

Key Chemical Properties

A summary of the key chemical and physical properties of carminic acid and carmine is presented in Table 1. This data is essential for understanding the solubility, stability, and spectral characteristics of these dyes.

| Property | Carminic Acid | Carmine | References |

| Chemical Formula | C₂₂H₂₀O₁₃ | Al₂(OH)₂(C₂₂H₁₈O₁₃)₄Ca₂(H₂O)₆ (proposed) | [6][9] |

| Molecular Weight | 492.4 g/mol | Complex | [9] |

| C.I. Number | 75470 (Natural Red 4) | 75470 (Natural Red 4) | [9] |

| Appearance | Reddish-brown powder | Deep red to purplish-red powder | [3][10] |

| Solubility | Soluble in water and ethanol | Sparingly soluble in water, soluble in alkaline solutions | [2][9] |

| Absorption Maxima (λmax) | 490-500 nm (low pH), 565-570 nm (high pH) | 530-535 nm (high pH) | [7][11] |

Table 1: Comparative Chemical Properties of Carminic Acid and Carmine.

Staining Mechanisms: A Multi-faceted Interaction

The versatility of carminic acid and carmine as biological stains stems from their ability to interact with different tissue components through distinct chemical mechanisms. The presence of the aluminum mordant in carmine is central to its efficacy in many staining procedures.

Nuclear and Chromosome Staining

For nuclear and chromosome staining, such as in the widely used acetocarmine method, the binding is primarily mediated by coordination bonds . The aluminum ion in the carmine complex forms a coordinate bond with the phosphate (B84403) groups of the DNA and the acidic proteins (nucleoproteins) within the chromatin.[2][12] This creates a stable, colored complex, rendering the chromosomes visible. It is proposed that hydrogen bonding may also play a supplementary role in this interaction.[2]

Glycogen (B147801) Staining

In the case of glycogen staining, exemplified by Best's carmine method, the primary mechanism is believed to be hydrogen bonding .[2][13] The numerous hydroxyl groups on both the glucose units of glycogen and the carminic acid molecule (including its own glucose moiety) provide ample opportunities for the formation of hydrogen bonds. The large, planar structure of the carmine complex may also facilitate its intercalation within the branched structure of glycogen.

Mucin Staining

The staining of acidic mucopolysaccharides (mucins) is thought to occur through ionic interactions .[2] Mucins are rich in anionic groups, such as carboxyl and sulfate (B86663) groups. The positively charged carmine-aluminum complex is attracted to these negatively charged sites, leading to the staining of mucus-secreting structures. The specificity of this staining may be influenced by the formation of unique polymeric carmine molecules in the presence of aluminum chloride.[2]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and application of common staining solutions using both carmine and carminic acid. It is important to note that many traditional protocols specify "carmine" as the starting material. When using pure carminic acid, the addition of a mordant, typically an aluminum salt, is necessary to form the reactive carmine complex in situ.

Preparation of Acetocarmine for Chromosome Staining

Acetocarmine is a classic stain for visualizing chromosomes in squashed preparations of cells undergoing mitosis or meiosis.

Protocol using Carmine:

-

Preparation of 1% Acetocarmine Solution:

-

Dissolve 10 g of carmine powder in 1 L of 45% glacial acetic acid.

-

Add boiling chips and reflux for 24 hours.

-

Filter the solution into dark bottles and store at 4°C.[14]

-

-

Staining Intensification (Optional):

-

To enhance staining, add 5 mL of a 10% ferric chloride (FeCl₃·6H₂O) solution per 100 mL of the 1% acetocarmine solution. The iron acts as a mordant.[14]

-

-

Staining Procedure (Chromosome Squash Technique):

-

Fix the biological material (e.g., root tips) in a suitable fixative (e.g., Carnoy's fluid).

-

Drain the fixative and immerse the tissue in the 1% acetocarmine solution for 1 to 3 hours.

-

Gently heat the slide with the tissue and stain until the acetocarmine just begins to boil.

-

Place the tissue on a clean microscope slide, add a drop of 45% acetic acid, and apply a coverslip.

-

Place a piece of filter paper over the coverslip and firmly apply pressure with your thumb to squash the tissue and spread the cells.[14]

-

Preparation of Best's Carmine for Glycogen Staining

Best's carmine is a widely used empirical method for the demonstration of glycogen in tissue sections.

Protocol using Carmine:

-

Preparation of Best's Carmine Stock Solution:

-

Combine 2.5 g of carmine, 1.2 g of potassium carbonate, and 75 mL of distilled water.

-

Boil for 15 minutes.

-

Cool the solution and filter.

-

Add 25 mL of ammonia (B1221849). This stock solution is stable for about 2 months when stored in a cool, dark place.[14]

-

-

Preparation of Best's Carmine Working Solution:

-

Mix 25 mL of the stock solution with 35 mL of absolute methanol (B129727) and 35 mL of ammonia. This working solution should be prepared fresh.[14]

-

-

Preparation of Differentiator:

-

Mix 40 mL of 95% ethanol, 20 mL of absolute methanol, and 50 mL of distilled water.[14]

-

-

Staining Procedure:

-

Bring paraffin (B1166041) sections to water through xylene and graded alcohols.

-

Stain the nuclei with a hematoxylin (B73222) solution (e.g., Mayer's hemalum).

-

Rinse with distilled water.

-

Place the sections in the working carmine solution overnight.

-

Rinse well with water.

-

Differentiate in the differentiator solution until glycogen granules are distinct and the background is clear.

-

Dehydrate through graded alcohols, clear in xylene, and mount.[14]

-

Protocol using Carminic Acid (for Glycogen):

-

Preparation of Carminic Acid Stock Solution:

-

Dissolve 2 g of carminic acid powder and 5 g of potassium chloride in 60 mL of distilled water with heating.

-

Add 1 g of potassium carbonate and boil gently until the color darkens to a deep red.

-

Cool the solution and add 20 g of ammonia.

-

Store in a tightly closed bottle in a cool place. The solution is stable for up to 2 months.[10]

-

-

Preparation of Carminic Acid Working Solution:

-

Filter 20 mL of the stock solution and add 30 mL of ammonia and 30 mL of methanol.[10]

-

-

Staining Procedure:

-

Follow the same staining procedure as outlined for the protocol using carmine (section 4.2, step 4).

-

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

From Natural Source to Staining Complex

Figure 1: Logical workflow from the natural source to the formation of the carmine staining complex.

Proposed Chelation of Carminic Acid with Aluminum

Figure 2: Diagram illustrating the proposed chelation of carminic acid with an aluminum ion to form the carmine complex.

Experimental Workflow for Glycogen Staining

Figure 3: A typical experimental workflow for staining glycogen in tissue sections using Best's carmine.

Conclusion and Recommendations

The choice between carminic acid and carmine for staining applications depends on the specific requirements of the experimental protocol and the desired outcome. While carminic acid is the fundamental coloring agent, the pre-formed carmine complex is the basis for many traditional and well-established staining methods.

Key recommendations for researchers include:

-

Understand the Reagent: Be aware of whether a protocol calls for carminic acid or the carmine complex. If using pure carminic acid where carmine is specified, the addition of an appropriate mordant is likely necessary.

-

Source and Purity: Due to the known variability in commercial carmine preparations, it is advisable to source stains from reputable suppliers. For highly quantitative or sensitive applications, the use of purified carminic acid may offer greater consistency.

-

Protocol Optimization: Staining times and differentiation steps may require optimization depending on the tissue type, fixation method, and the specific batch of stain used.

-

Safety Precautions: Both carminic acid and carmine, as well as the other reagents used in these protocols (e.g., acetic acid, ammonia), should be handled with appropriate personal protective equipment in a well-ventilated area.

By understanding the chemical principles and following standardized protocols, researchers can effectively utilize carminic acid and carmine to achieve high-quality and reproducible staining for a wide range of biological investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biognost.com [biognost.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. stainsfile.com [stainsfile.com]

- 10. biognost.com [biognost.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The staining of glycogen with Best's Carmine and similar hydrogen bonding dyes. A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stainsfile.com [stainsfile.com]

Spectral Properties of Carmine for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of carmine (B74029), a natural dye with a long history in microscopy. We will delve into its quantitative spectral characteristics, photostability, and detailed experimental protocols for its application in modern microscopy, with a focus on providing actionable data and methodologies for researchers in the life sciences.

Core Spectral Properties of Carmine

Carmine (C.I. 75470, Natural Red 4) is a vibrant red dye derived from carminic acid, which is extracted from the cochineal insect (Dactylopius coccus)[1]. In microscopy, it is typically used as a histological stain for nuclei, glycogen (B147801), and mucins[2][3][4]. Its staining properties are highly dependent on the formulation and the mordant used, which is often an aluminum or iron salt. The active coloring agent is a chelate of carminic acid with a metal ion.

Absorption and Emission Spectra

The absorption and emission characteristics of carmine are crucial for its effective use in both brightfield and fluorescence microscopy. The spectral properties can vary depending on the solvent, pH, and the specific formulation of the carmine stain[5].

When used as a fluorescent stain, particularly for chromatin, carmine exhibits a strong reddish-orange fluorescence. The optimal excitation wavelengths are in the blue to violet range of the spectrum.

Table 1: Quantitative Spectral Data of Carmine

| Property | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~500 nm | General | [1] |

| 525-535 nm | in H₂O | [6] | |

| 530-535 nm | at pH 12.5-12.6 | [5] | |

| 565-570 nm & 525-532 nm | in DMSO | [7] | |

| Molar Absorptivity (ε) of Carminic Acid | 8,595 M⁻¹cm⁻¹ | at 490 nm in 0.02 M aq. HCl | [8] |

| Fluorescence Excitation Maximum | 436 nm (violet-blue) or 450-490 nm (blue) | For chromatin staining | |

| Fluorescence Emission | Reddish-orange | For chromatin staining | |

| Fluorescence Quantum Yield (Φf) | Data not available for C.I. 75470 in microscopy applications. | - | |

| Photostability | Generally considered stable for histology.[2] Photobleaching can occur under intense illumination. | - |

Note: The molar absorptivity of carmine itself (the aluminum lake of carminic acid) is not well-documented in the literature for specific microscopy applications. The provided value is for carminic acid, the precursor to the dye. The dye content of commercial carmine preparations can vary significantly, affecting staining intensity[2].

Experimental Protocols for Carmine Staining

The versatility of carmine as a stain is reflected in the variety of established protocols, each optimized for a specific application. Below are detailed methodologies for three common carmine staining techniques.

Best's Carmine for Glycogen Detection

This method is highly specific for glycogen, staining it a bright red color[3][9]. The mechanism is believed to involve hydrogen bonding between the carmine complex and the hydroxyl groups of the glycogen polymer.

Experimental Protocol: Best's Carmine Staining

A. Reagents

-

Best's Carmine Stock Solution:

-

Carmine: 2 g

-

Potassium carbonate: 1 g

-

Potassium chloride: 5 g

-

Distilled water: 60 mL

-

Ammonia (28%): 20 mL

-

-

Best's Carmine Working Solution:

-

Best's Carmine Stock Solution: 10 mL

-

Ammonia (28%): 15 mL

-

Methanol: 15 mL

-

-

Differentiating Solution:

-

Ethanol (B145695) (80%): 20 mL

-

Methanol: 40 mL

-

Distilled water: 50 mL

-

-

Fixative: Carnoy's fixative (60 mL ethanol, 30 mL chloroform, 10 mL glacial acetic acid) is recommended for optimal glycogen preservation.[2] Formalin-fixed tissues can also be used[9][10].

-

Nuclear Counterstain: Mayer's Hemalum or similar.

B. Procedure

-

Deparaffinize and Rehydrate: Bring paraffin-embedded tissue sections to water through xylene and a graded series of ethanol.

-

Nuclear Counterstain (Optional): Stain with Mayer's Hemalum for 3-5 minutes to visualize nuclei.

-

Rinse: Rinse well in distilled water.

-

Carmine Staining: Stain in Best's Carmine working solution for 15-30 minutes[11].

-

Differentiation: Differentiate in the differentiating solution for a few seconds until the glycogen granules are distinct and the background is clear.

-

Dehydration: Dehydrate rapidly through 70%, 95%, and absolute ethanol.

-

Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.

Expected Results: Glycogen will be stained a vibrant pink to red, while nuclei will be blue (if counterstained)[11].

Mayer's Carmalum for Nuclear Staining

Mayer's Carmalum is a progressive nuclear stain that is resistant to acidic solutions, making it a valuable counterstain in procedures that involve acidic dyes[12][13]. The staining mechanism involves the formation of a coordination complex between the carmine-aluminum lake and the phosphate (B84403) groups of DNA[2].

Experimental Protocol: Mayer's Carmalum Staining

A. Reagents

-

Mayer's Carmalum Solution:

-

Carmine: 1 g

-

Potassium alum (aluminum potassium sulfate): 10 g

-

Distilled water: 200 mL

-

-

Fixative: Any standard histological fixative.

B. Procedure

-

Preparation of Staining Solution: Dissolve the potassium alum in distilled water with gentle heating. Add the carmine and boil for 1 hour. Cool and filter. Add a crystal of thymol (B1683141) to prevent mold growth.

-

Deparaffinize and Rehydrate: Bring tissue sections to water.

-

Staining: Stain in Mayer's Carmalum solution for 10-30 minutes. Overstaining is unlikely[12].

-

Wash: Wash in distilled water.

-

Dehydration, Clearing, and Mounting: Dehydrate through a graded ethanol series, clear in xylene, and mount.

Expected Results: Nuclei will be stained a deep red to violet.

Acetocarmine for Chromosome Squashes

Acetocarmine is a classic cytogenetic stain used for the visualization of chromosomes in squash preparations of cells, particularly from plants and insects[14][15]. The acetic acid in the solution acts as both a fixative and a swelling agent for the chromosomes, while the carmine stains the chromatin.

Experimental Protocol: Acetocarmine Staining

A. Reagents

-

Acetocarmine Solution (1%):

-

Carmine: 10 g

-

Glacial acetic acid (45% aqueous solution): 1 L

-

-

Fixative: Carnoy's solution (6:3:1 ethanol:chloroform:glacial acetic acid)[16].

B. Procedure

-

Preparation of Staining Solution: Dissolve carmine in 45% acetic acid and reflux for 24 hours. Filter the solution and store in a dark bottle at 4°C[14].

-

Fixation: Fix the tissue (e.g., root tips, anthers) in Carnoy's solution for at least 1-3 hours, and up to 72 hours for some plant tissues[14][16].

-

Staining: Transfer the fixed material to the acetocarmine solution and stain for at least 30 minutes. Gentle heating can intensify the stain[14].

-

Squash Preparation: Place a small piece of the stained tissue on a microscope slide in a drop of 45% acetic acid. Place a coverslip over the tissue and gently apply pressure with your thumb between two layers of filter paper to squash the cells and spread the chromosomes.

-

Sealing and Observation: Seal the edges of the coverslip with nail polish or a similar sealant to prevent drying. Observe under a microscope.

Expected Results: Chromosomes will be stained a deep red, allowing for the visualization of their morphology and number.

Visualization of Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

Best's Carmine Staining Workflow

References

- 1. stainsfile.com [stainsfile.com]

- 2. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. columbia.edu [columbia.edu]

- 4. Special Stains for Mucins and Glycogen [leicabiosystems.com]

- 5. Revised procedures for the certification of carmine (C.I. 75470, Natural red 4) as a biological stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carmine (C.I. 75470), 25 g, CAS No. 1390-65-4 | Chromogenic Dyes | Staining | Histology/Microscopy | Life Science | Carl ROTH - Switzerland [carlroth.com]

- 7. CMINE [sdfine.com]

- 8. researchgate.net [researchgate.net]

- 9. stainsfile.com [stainsfile.com]

- 10. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

- 11. medilines.com [medilines.com]

- 12. esp.mit.edu [esp.mit.edu]

- 13. bio-optica.it [bio-optica.it]

- 14. ACETOCARMINE STAINING [k-state.edu]

- 15. jast.modares.ac.ir [jast.modares.ac.ir]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

A Comprehensive Technical Guide to the Safe Handling of Carmine Powder in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and disposal of carmine (B74029) powder in a laboratory setting. It also includes detailed experimental protocols for common staining procedures using carmine, ensuring both scientific integrity and personnel safety.

Introduction to Carmine

Carmine is a vibrant red pigment derived from carminic acid, which is produced by the cochineal insect (Dactylopius coccus). In the laboratory, it is widely used as a histological stain for various tissues and cellular components, most notably for the visualization of glycogen (B147801), nuclei, and in whole-mount preparations.[1][2][3][4] While carmine is a valuable tool in research, it is imperative to handle the powdered form with care to mitigate potential health risks.

Hazard Identification and Classification

Carmine powder is generally considered a nuisance dust, but it can cause irritation and sensitization.[5] Some safety data sheets (SDS) classify it as hazardous upon skin contact and potentially harmful if inhaled or ingested.[1]

GHS Classification:

While some sources consider carmine nonhazardous under GHS classifications, others indicate potential hazards.[2][6] It is prudent to treat carmine powder with caution.

-

Acute Toxicity, Dermal: Category 4 ("Harmful in contact with skin") is cited in some SDS.[1]

-

Eye Irritation: May cause transient discomfort, redness, and tearing.[5][6]

-

Skin Irritation: May cause skin irritation.[1][6] Some individuals may be predisposed to skin sensitization.[5]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1] There is some evidence that inhalation may cause a sensitization reaction in some individuals.[5]

Quantitative Safety Data

Quantitative toxicological data for carmine powder is not consistently available across various safety data sheets. The following table summarizes the available information, highlighting the areas where data is lacking.

| Parameter | Value | Reference |

| LD50 Oral (Rat) | >2000 mg/kg | [7] |

| LD50 Dermal (Rabbit) | Not available | [2][8] |

| LC50 Inhalation (Rat) | Not available | [2][8] |

| OSHA PEL (Total Dust) | 15 mg/m³ | [5] |

| OSHA PEL (Respirable Fraction) | 5 mg/m³ | [5] |

| ACGIH TLV (Inhalable Particles) | 10 mg/m³ | [5] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure to carmine powder.

Engineering Controls

-

Ventilation: Always handle carmine powder in a well-ventilated area.[9] The use of a chemical fume hood or a local exhaust ventilation system is highly recommended, especially when weighing or transferring the powder, to prevent dust formation and inhalation.[5][6][10]

-

Containment: For procedures that may generate significant dust, use a glove box or other containment enclosure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of carmine powder.

| PPE | Specification | Rationale | Reference |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the powder. | [5][9][11] |